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Compound of Interest

Compound Name:
Methyl 4-[(4-methoxypiperidin-1-

yl)methyl]benzoate

CAS No.: 1096353-39-7

Cat. No.: B1519597

Get Quote

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a

cornerstone of medicinal chemistry.[1][2] Its prevalence in over 70 FDA-approved drugs

underscores its importance as a versatile pharmacophore.[1] The conformational flexibility of

the piperidine ring, typically adopting a low-energy chair conformation, allows for precise three-

dimensional orientation of substituents, which is critical for specific interactions with biological

targets. Piperidine-containing compounds have demonstrated a vast range of pharmacological

activities, including analgesic, antipsychotic, antihistaminic, and neuroprotective effects.[2][3]

This guide provides a comparative analysis of Methyl 4-[(4-methoxypiperidin-1-
yl)methyl]benzoate against other notable piperidine analogs, offering insights into how subtle

structural modifications can significantly impact biological function.

Focus Compound: Methyl 4-[(4-methoxypiperidin-1-
yl)methyl]benzoate
Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate is a specific derivative of piperidine

that, while cataloged in chemical databases, has limited publicly available research data on its

biological activity.[4][5] Its structure suggests it is likely a synthetic intermediate or a building
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block for more complex molecules. An analysis of its structure reveals a 1,4-disubstituted

piperidine core, a common motif in centrally active agents. The key features are the methyl

benzoate group attached to the piperidine nitrogen via a methylene linker and a methoxy group

at the 4-position of the piperidine ring.

Structural Features and Predicted Properties:

Molecular Formula: C15H21NO3[4]

Core Scaffold: A piperidine ring, providing a flexible yet defined three-dimensional structure.

Key Substituents:

1-Position: A 4-(methoxycarbonyl)benzyl group. This group introduces aromaticity and a

potential hydrogen bond acceptor (the ester carbonyl).

4-Position: A methoxy group. This substituent can influence the lipophilicity and metabolic

stability of the molecule and may engage in specific interactions with a biological target.

The lack of extensive literature necessitates a comparative approach to infer its potential

properties and applications based on well-characterized analogs.

Comparative Analysis with Piperidine Analogs
To understand the potential significance of Methyl 4-[(4-methoxypiperidin-1-
yl)methyl]benzoate, we will compare it with three analogs: its direct parent structure to assess

the impact of the 4-methoxy group, and two highly successful drugs, Donepezil and Fentanyl,

which showcase the therapeutic versatility of the piperidine scaffold.

Analog 1: Methyl 4-(piperidin-1-ylmethyl)benzoate
(Parent Analog)
This compound is the direct structural analog of our focus molecule, lacking only the 4-methoxy

group. Comparing the two allows for a direct assessment of the influence of this substituent on

physicochemical properties and, hypothetically, on biological activity. The synthesis of this

analog has been documented.[6]
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Analog 2: Donepezil (Aricept®)
Donepezil is a well-established medication for the treatment of Alzheimer's disease.[7][8][9] It

contains a piperidine ring as a key structural element, linking a benzyl group to an indanone

moiety.

Mechanism of Action: Donepezil is a reversible, non-competitive, and highly selective

inhibitor of acetylcholinesterase (AChE).[10][11] By preventing the breakdown of the

neurotransmitter acetylcholine in the brain, it enhances cholinergic neurotransmission, which

is diminished in Alzheimer's patients.[7][11] This helps to improve cognitive function and

memory.[11] Some studies also suggest additional neuroprotective effects, such as reducing

inflammation and protecting against glutamate-induced excitotoxicity.[7][10]

Analog 3: Fentanyl
Fentanyl is a potent synthetic opioid analgesic and the prototype of the 4-anilidopiperidine

class of opioids.[12][13] Its structure-activity relationship (SAR) has been extensively studied,

providing valuable insights into how modifications of the piperidine ring affect its interaction with

opioid receptors.[12][13]

Mechanism of Action: Fentanyl is a potent mu-opioid receptor (MOR) agonist.[14][15][16] Its

analgesic effects are mediated by its binding to and activation of MORs in the central

nervous system. The SAR studies of fentanyl analogs have shown that the size and

stereochemistry of substituents on the piperidine ring are critical for analgesic potency.[12]

[13] For instance, groups larger than a methyl at the 3-position of the piperidine ring can

severely reduce potency, highlighting the importance of steric factors.[12][13]

Physicochemical and Biological Property
Comparison
The following table summarizes the key properties of the focus compound and its selected

analogs.
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Compound
Molecular
Formula

Molecular
Weight (
g/mol )

XlogP
(Predicted)

Primary
Biological
Target

Therapeutic
Application

Methyl 4-[(4-

methoxypiper

idin-1-

yl)methyl]ben

zoate

C15H21NO3 263.33 2.0[4]
Not

Determined

Not

Determined

Methyl 4-

(piperidin-1-

ylmethyl)benz

oate

C14H19NO2 233.31 2.3
Not

Determined

Not

Determined

Donepezil C24H29NO3 379.49 4.1

Acetylcholine

sterase

(AChE)[7][10]

Alzheimer's

Disease[8]

Fentanyl C22H28N2O 336.47 4.0

Mu-Opioid

Receptor

(MOR)[15]

Analgesia

Structure-Activity Relationship (SAR) Insights
The comparison of these molecules provides valuable SAR insights:

Effect of the 4-methoxy group: Comparing the focus compound to its parent analog, the

addition of the 4-methoxy group increases the molecular weight and is predicted to slightly

decrease lipophilicity (lower XlogP). This modification could influence blood-brain barrier

penetration and metabolic stability. In some contexts, a methoxy group can act as a

hydrogen bond acceptor, potentially enhancing binding affinity to a target protein.

The Piperidine Ring as a Scaffold: The examples of Donepezil and Fentanyl demonstrate

that the piperidine ring can serve as a central scaffold to orient different pharmacophoric

groups in a way that allows for potent and selective interactions with diverse biological

targets, from enzymes like AChE to G-protein coupled receptors like MOR.
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Importance of Substituents: Fentanyl's SAR highlights the sensitivity of biological activity to

the nature and position of substituents on the piperidine ring.[12][13] This underscores the

importance of carefully considering any modifications to this core structure during drug

design.

Experimental Protocols
The following are representative experimental protocols for the synthesis and evaluation of

piperidine-based compounds.

Protocol 1: General Synthesis of 1-Substituted
Piperidine Analogs via Reductive Amination
This protocol describes a general method for synthesizing compounds like Methyl 4-[(4-
methoxypiperidin-1-yl)methyl]benzoate, based on a known procedure for a similar

compound.[17]

Objective: To synthesize a 1-substituted piperidine derivative by reacting a piperidine with an

aldehyde followed by reduction.

Materials:

4-Methoxypiperidine

Methyl 4-formylbenzoate

Sodium triacetoxyborohydride (STAB)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Anhydrous sodium sulfate

Silica gel for column chromatography

Solvents for chromatography (e.g., ethyl acetate, hexanes)
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Procedure:

To a solution of 4-methoxypiperidine (1.0 eq) in dichloromethane (DCM), add methyl 4-

formylbenzoate (1.0 eq).

Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion

intermediate.

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

Continue stirring at room temperature and monitor the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography using an appropriate solvent

system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product, Methyl 4-
[(4-methoxypiperidin-1-yl)methyl]benzoate.

Protocol 2: In Vitro Acetylcholinesterase (AChE)
Inhibition Assay (Ellman's Method)
This protocol outlines a standard colorimetric assay to evaluate the potential of a compound to

inhibit AChE, the target of Donepezil.

Objective: To determine the IC50 value of a test compound for AChE inhibition.

Materials:

Acetylcholinesterase (AChE) from electric eel

Acetylthiocholine iodide (ATCI)
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5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

Phosphate buffer (pH 8.0)

Test compound (e.g., Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate) dissolved in a

suitable solvent (e.g., DMSO)

Donepezil (as a positive control)

96-well microplate

Microplate reader

Procedure:

Prepare a series of dilutions of the test compound and the positive control (Donepezil) in

phosphate buffer.

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution (or

control/blank).

Add the AChE enzyme solution to each well and incubate for 15 minutes at 37°C.

Initiate the reaction by adding the substrate, ATCI, to each well.

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a

microplate reader.

The rate of reaction is determined by the change in absorbance over time.

Calculate the percentage of inhibition for each concentration of the test compound relative to

the blank (no inhibitor).

Plot the percentage of inhibition against the logarithm of the compound concentration and

determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of

enzyme activity) using a suitable curve-fitting software.
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Focus Compound

Piperidine Analogs for Comparison

Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate

Methyl 4-(piperidin-1-ylmethyl)benzoate

- 4-methoxy group

Donepezil

Different Scaffolds, Shared Piperidine Core

Fentanyl

Different Scaffolds, Shared Piperidine Core+ 4-methoxy group

Click to download full resolution via product page

Caption: Structural relationships between the focus compound and its analogs.

4-Methoxypiperidine +
Methyl 4-formylbenzoate

(in DCM)

Iminium Ion Formation
(Stir 1h at RT)

Reduction with STAB
(Stir until completion)

Aqueous Workup
(NaHCO3)

Purification
(Column Chromatography) Final Product

Click to download full resolution via product page

Caption: Workflow for the synthesis of the focus compound via reductive amination.
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Cholinergic Synapse

Acetylcholine (ACh)

Acetylcholinesterase (AChE)

Hydrolysis

Postsynaptic Receptor

Choline + AcetateSignal Transduction
(Memory, Cognition)

Donepezil

Inhibition
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Caption: Mechanism of action of Donepezil at the cholinergic synapse.

Conclusion
While Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate itself is not a well-documented

compound in the scientific literature, its structural components are present in numerous

pharmacologically active molecules. By comparing it to its direct parent analog, as well as to

highly successful drugs like Donepezil and Fentanyl, we can appreciate the versatility of the

piperidine scaffold. The presence of the 4-methoxy group is a key structural modification that

would be expected to influence its physicochemical properties and potential biological activity.

Further experimental investigation, such as its synthesis and screening in relevant biological

assays, would be required to fully elucidate the potential of this compound. This guide provides

a framework for such an investigation, grounded in the established principles of medicinal

chemistry and the known properties of related piperidine derivatives.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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